molecular formula C9H5Cl2NO B179554 4,7-Dichloroquinoline 1-oxide CAS No. 1077-74-3

4,7-Dichloroquinoline 1-oxide

Cat. No.: B179554
CAS No.: 1077-74-3
M. Wt: 214.04 g/mol
InChI Key: VHGJNAHFEWJQKX-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline 1-oxide is a heterocyclic compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4 and 7 positions and an oxide group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroquinoline 1-oxide typically involves the chlorination of quinoline derivatives. One common method starts with 4,7-dichloroquinoline, which is then oxidized to introduce the oxide group at the 1 position. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the chlorination of quinoline followed by oxidation. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dichloroquinoline 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloroquinoline 1-oxide is unique due to the presence of both chlorine atoms and the oxide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

4,7-Dichloroquinoline 1-oxide is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anti-malarial, anti-viral, and anti-cancer research. This compound exhibits significant potential as a therapeutic agent against various pathogens and cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C9H5Cl2NOC_9H_5Cl_2NO and a molecular weight of approximately 202.05 g/mol. Its structure includes two chlorine atoms at the 4 and 7 positions of the quinoline ring, contributing to its biological activity.

PropertyValue
Molecular Weight (g/mol)202.05
LogP2.31
SolubilityModerate
Toxicity (in vitro)Low up to 100 µM

Antimalarial Activity

Research indicates that this compound possesses potent antiplasmodial properties. In vitro studies have shown that it significantly inhibits the growth of Plasmodium falciparum, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains . These values are notably lower than those for chloroquine itself, which has IC50 values of 23 nM and 27.5 nM for sensitive and resistant strains, respectively.

Case Study: In Vivo Efficacy

In vivo studies on mice infected with P. falciparum demonstrated that treatment with 4,7-dichloroquinoline resulted in a substantial reduction in parasitemia compared to untreated controls, indicating its potential as an effective anti-malarial agent .

Antiviral Activity

In addition to its antimalarial properties, 4,7-dichloroquinoline has shown efficacy against viral pathogens, particularly dengue virus serotype 2 (DENV-2). The compound demonstrated significant antiviral activity in vitro, suggesting it may serve as a dual-action agent against both malaria and certain viral infections .

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have highlighted its activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116). The mechanisms of action include inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect
AntimalarialPlasmodium falciparumCQ-s: 6.7 nM; CQ-r: 8.5 nM
AntiviralDENV-2Significant inhibition
AnticancerHeLa, MCF-7, HCT-116Significant growth inhibition

Toxicity Profile

The toxicity assessment indicates that 4,7-dichloroquinoline exhibits low toxicity levels up to concentrations of 100 µM/mL in host systems . In silico analyses suggest that it does not possess significant tumorigenic or reproductive risks, making it a promising candidate for further development.

Properties

IUPAC Name

4,7-dichloro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJNAHFEWJQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299585
Record name 4,7-dichloroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-74-3
Record name 1077-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dichloroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,7-Dichloroquinoline (20.4 g) and peracetic acid (32 wt. % [from Aldrich], 24 mL) are heated at reflux for 8 h and kept at room temp. for 18 h. The precipitate is collected and washed with hexane to give 23 g of 4,7-dichloroquinoline-N-oxide. 1.0 g (4.7 mmol) thereof is heated in phosphoryl chloride (3.7 mL) for 1½ h at reflux. The reaction mixture is concentrated and the residue is treated with 10% aq. NaOH (pH 9). The precipitate is collected, washed with water, and dried yielding 1.0 g of 2,4,7-trichloroquinoline. 250 mg thereof is heated with 15% H2SO4 (20 mL) and 1,4-dioxane (10 mL) in a sealed tube at 140° C. for 8 h. The mixture is kept at room temp. for 18 h. The precipitate is collected, washed with water, and dried affording 195 mg of 4,7-dichloro-2-quinolone.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,7-dichloroquinoline (9.9 g, 50 mmol) and methyltrioxorhenium (80 mg, 0.32 mmol) was stirred in the mixture of hydrogenperoxide (40%, 20 mL) and dichloromethane at room temperature for 24 hours. Pale yellow solid was collected by filtration and dried under vacuum. MS (ESI(+)Q1MS m/z 215 (M+H)+.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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